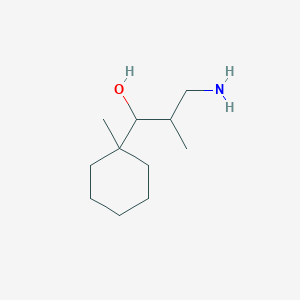
1,2,3,4-tetrahydro-2-Naphthalenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure . Another method involves the hydrocracking of phenanthrene in the presence of acidic catalysts at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Saturated naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene compounds
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide involves its interaction with specific molecular targets and pathways. This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress in cells . It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, used as a solvent and intermediate in organic synthesis.
1,2,3,4-Tetrahydrocarbazole: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Uniqueness
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
58952-09-3 |
|---|---|
Molekularformel |
C11H13NS |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalene-2-carbothioamide |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H2,12,13) |
InChI-Schlüssel |
CSLUXIBWSWVVIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)

![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)






![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
